molecular formula C23H24N2O2 B2588961 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione CAS No. 512807-34-0

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione

Cat. No. B2588961
M. Wt: 360.457
InChI Key: OFWWIQVSTMTPRM-UHFFFAOYSA-N
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Description

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione, also known as EMPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPPD is a pyrazole-based compound that has been synthesized using various methods.

Mechanism Of Action

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit COX-2 and LOX, which are enzymes involved in the inflammatory response. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione increases insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.

Biochemical And Physiological Effects

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione inhibits the activity of COX-2 and LOX, which reduces inflammation. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione increases insulin sensitivity by activating the AMPK pathway, which improves glucose uptake in cells.

Advantages And Limitations For Lab Experiments

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, the limitations of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

The potential therapeutic applications of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione warrant further research. Future studies could focus on the optimization of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione synthesis methods to improve yields and purity. Additionally, in vivo studies could be conducted to determine the pharmacokinetics and pharmacodynamics of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione. Future research could also explore the potential use of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione in combination with other drugs for the treatment of various diseases. Finally, the development of novel 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione derivatives could lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione exerts its therapeutic effects through various mechanisms of action, including the inhibition of COX-2 and LOX, induction of apoptosis in cancer cells, and activation of the AMPK pathway. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several advantages for lab experiments, including its stability and low toxicity, but also has limitations such as limited solubility in water. Future research could explore the potential therapeutic applications of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione and its derivatives.

Synthesis Methods

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been synthesized using various methods, including the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4-methyl-1-phenylpyrazol-5-one in the presence of a base. Another method involves the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4,5-dimethyl-1-phenylpyrazole-3-one in the presence of a base. These methods have been optimized to produce high yields of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione.

Scientific Research Applications

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro studies have shown that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity in animal models.

properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-1,5-diphenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-25-17(2)21(16-24-25)20(14-22(26)18-10-6-4-7-11-18)15-23(27)19-12-8-5-9-13-19/h4-13,16,20H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWIQVSTMTPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione

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